2-fluoro-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
Alpha-Fluoro-4’-nitroacetophenone is an organic compound with the chemical formula C8H6FNO3. It is a derivative of acetophenone, featuring a fluorine atom and a nitro group attached to the aromatic ring. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Mode of Action
Based on its structural similarity to other nitrophenyl compounds, it may interact with its targets through a similar mechanism, potentially involving the nitro group’s ability to accept electrons .
Pharmacokinetics
The presence of a nitro group and a fluoro group in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its rate of excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-(4-nitrophenyl)ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Fluoro-4’-nitroacetophenone can be synthesized through several methods. One common approach involves the nitration of alpha-fluoroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Another method involves the fluorination of 4’-nitroacetophenone using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods
Industrial production of alpha-Fluoro-4’-nitroacetophenone often involves large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-Fluoro-4’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Scientific Research Applications
Alpha-Fluoro-4’-nitroacetophenone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Organic Synthesis: It acts as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
4’-Nitroacetophenone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4’-Fluoroacetophenone: Lacks the nitro group, affecting its reactivity and applications.
4’-Chloro-4’-nitroacetophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
Alpha-Fluoro-4’-nitroacetophenone is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIIJBOUUGTPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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